molecular formula C22H32ClNO3 B608545 Levophencynonate hydrochloride CAS No. 861655-73-4

Levophencynonate hydrochloride

Cat. No. B608545
M. Wt: 393.95
InChI Key: AUKYHFFECJXLHI-FMTMECAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levophencynonate HCl is a muscarinic receptor antagonist.

Scientific Research Applications

Metabolite Identification

Levophencynonate is recognized as an anticholinergic agent effective in preventing acute motion sickness, working by competitively binding to central muscarinic acetylcholine receptors. Research has established a high-performance liquid chromatography tandem triple-time-of-flight mass spectrometry method to identify in vivo metabolites of levophencynonate in human plasma and urine. This study identified 13 metabolites in human specimens, enhancing the understanding of levophencynonate's metabolic pathways and supporting its clinical application and further study (Li et al., 2017).

Therapeutic Effects

The therapeutic effects of Levophencynonate Hydrochloride and its derivatives have been explored in various contexts. A study on a derivative, Levodesmethylphencynonate Hydrochloride, revealed it as a selective M4 muscarine receptor antagonist with potential as an anti-Parkinson's drug. The research focused on developing a more economical and environmentally friendly synthesis method, enhancing the drug's accessibility for clinical use (Zhong Bo-hua, 2011).

Pharmacokinetics Study

The pharmacokinetics of Levophencynonate were studied using a liquid chromatography tandem mass spectrometry method. This method allowed the simultaneous determination of Levophencynonate and its metabolite, demethyl Levophencynonate, in human plasma. Such studies are crucial for understanding the drug's behavior in the human body and for optimizing dosing regimens (Li et al., 2016).

Clinical Application in Motion Sickness

A clinical study highlighted Phencynonate Hydrochloride, closely related to Levophencynonate, as an effective and safe drug in preventing motion sickness. The study compared its efficacy with placebo and other controls, revealing its potential in treating motion sickness-related symptoms (Guo, 1993).

properties

CAS RN

861655-73-4

Product Name

Levophencynonate hydrochloride

Molecular Formula

C22H32ClNO3

Molecular Weight

393.95

IUPAC Name

(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride

InChI

InChI=1S/C22H31NO3.ClH/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18;/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3;1H/t16-,17+,20?,22-;/m0./s1

InChI Key

AUKYHFFECJXLHI-FMTMECAPSA-N

SMILES

CN1C[C@H]2CCC[C@H](C2OC([C@@](C3CCCC3)(c4ccccc4)O)=O)C1.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Levophencynonate hydrochloride;  Levophencynonate HCl;  R-(-)-Phencynonate hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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